molecular formula C18H27NO2 B2501562 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane CAS No. 2193059-27-5

3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane

Cat. No.: B2501562
CAS No.: 2193059-27-5
M. Wt: 289.419
InChI Key: TVYFJIQGPMHGLK-UHFFFAOYSA-N
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Description

3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of azabicyclo compounds, which are known for their stability and reactivity. The presence of benzyl and dimethoxymethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane is unique due to the presence of both benzyl and dimethoxymethyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-20-18(21-2)17-15-9-6-10-16(17)13-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-18H,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYFJIQGPMHGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1C2CCCC1CN(C2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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